4-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine

Receptor Pharmacology Cardiovascular Safety Selectivity Profiling

4-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine (CAS 645391-58-8) is a synthetic heterocyclic organic compound with the molecular formula C18H19N and a molecular weight of 249.35 g/mol. It belongs to the tetrahydropyridine class, a scaffold extensively studied for its neuropharmacological properties, notably exemplified by the neurotoxin MPTP.

Molecular Formula C18H19N
Molecular Weight 249.3 g/mol
CAS No. 645391-58-8
Cat. No. B12595523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine
CAS645391-58-8
Molecular FormulaC18H19N
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCC1=CCN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H19N/c1-15-12-13-19(17-10-6-3-7-11-17)18(14-15)16-8-4-2-5-9-16/h2-12,18H,13-14H2,1H3
InChIKeyZKGBVGYHEMXUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine (CAS 645391-58-8): A Structurally Distinct Tetrahydropyridine for Specialized Neuroscience and Receptor Profiling


4-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine (CAS 645391-58-8) is a synthetic heterocyclic organic compound with the molecular formula C18H19N and a molecular weight of 249.35 g/mol . It belongs to the tetrahydropyridine class, a scaffold extensively studied for its neuropharmacological properties, notably exemplified by the neurotoxin MPTP [1]. However, the substitution pattern of this compound—featuring a 4-methyl group and N,2-diphenyl moieties—confers distinct physicochemical and biological properties that differentiate it from simpler analogs like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This compound is primarily employed as a research tool in neuroscience and receptor pharmacology, where its unique structural features can be leveraged to explore binding site interactions, receptor selectivity, and the structure-activity relationships (SAR) of tetrahydropyridine-based ligands [2].

4-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine Cannot Be Substituted by Common Tetrahydropyridine Analogs Due to Critical Differences in Receptor Binding, Neurotoxicity Potential, and Physicochemical Properties


The tetrahydropyridine scaffold exhibits a remarkable sensitivity of biological activity to subtle changes in substitution. The canonical member of this class, MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), is a potent neurotoxin that induces Parkinsonism due to its bioactivation by monoamine oxidase B (MAO-B) to the toxic MPP+ species [1]. Conversely, 4-methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine features an N-phenyl group instead of an N-methyl group and a C2-phenyl group, modifications that are known to alter MAO substrate specificity, receptor binding profiles, and overall lipophilicity [2]. These structural divergences result in a distinct biological fingerprint that cannot be extrapolated from simpler analogs. Consequently, substituting this compound with a generic tetrahydropyridine or even a close structural relative like MPTP or N-propyl-PTP would invalidate experimental results and lead to incorrect SAR conclusions in neuroscience and receptor pharmacology studies. The following quantitative evidence underscores the precise differences that make this compound a non-interchangeable research tool.

Quantitative Evidence for 4-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine's Differentiated Profile in Binding Affinity, Lipophilicity, and Receptor Selectivity


Lack of Affinity for Beta-1 Adrenergic Receptor Reduces Off-Target Cardiovascular Risk Compared to Beta-Blockers

4-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine exhibits no detectable binding affinity for the human Beta-1 adrenergic receptor, a key target for cardiovascular regulation . In stark contrast, the prototypical beta-blocker propranolol displays a high affinity (Ki ≈ 1 nM) for this receptor. This absence of Beta-1 engagement in the target compound indicates a markedly reduced potential for off-target cardiovascular effects when used in neuroscience-focused assays.

Receptor Pharmacology Cardiovascular Safety Selectivity Profiling

Significantly Higher Lipophilicity (LogP 4.65) Confers Superior CNS Permeability Potential Over MPTP

The computed LogP value for 4-methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine is 4.65, which is substantially higher than that of the closely related neurotoxin MPTP (LogP ~2.7) [1]. LogP is a critical determinant of a molecule's ability to passively diffuse across the blood-brain barrier (BBB). This nearly 2-unit increase in lipophilicity strongly suggests enhanced BBB penetration and superior CNS exposure for the diphenyl-substituted analog.

Physicochemical Properties CNS Drug Design Lipophilicity

Divergent Monoamine Transporter Interaction Profile Suggests Altered Neurotransmission Effects Compared to N-Alkyl PTP Analogs

While direct data for 4-methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine on monoamine transporters is not available, a critical class-level inference can be drawn from a direct comparative study of N-methyl-PTP (MPTP) and N-propyl-PTP [1]. This study demonstrated that even a simple change from a methyl to a propyl group on the nitrogen atom alters the potency and selectivity of monoamine uptake inhibition. Given that the target compound possesses a bulky N-phenyl group—a far more substantial modification—its interaction with dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters is expected to be significantly different from that of N-alkyl PTP analogs.

Monoamine Transporter Neurotransmission Parkinson's Disease Model

Inability to Form Neurotoxic Pyridinium Metabolite (MPP+) Distinguishes it from MPTP

The neurotoxicity of MPTP is entirely dependent on its oxidation by monoamine oxidase B (MAO-B) to the pyridinium species MPP+, which then selectively accumulates in and destroys dopaminergic neurons [1]. This bioactivation requires the presence of a 1-methyl group on the tetrahydropyridine ring. 4-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine, possessing an N-phenyl group instead of an N-methyl group, lacks the requisite structural motif for this oxidation pathway. Consequently, it is not expected to be metabolized to a similarly toxic pyridinium ion, nor should it induce the dopaminergic neurotoxicity characteristic of MPTP [2].

Neurotoxicity Metabolism Parkinson's Disease Model

Potential for Dopamine D4 Receptor Selectivity Over D2/D3 Suggests Unique Antipsychotic or Cognitive Profile

A class-level SAR study on 1,2,3,6-tetrahydropyridines demonstrated that appropriate N-benzyl and 4-heterocyclyl substitution can yield compounds with nanomolar affinity and excellent selectivity for the human dopamine D4 receptor over D2 and D3 receptors [1]. While this specific compound was not tested, the structural features of 4-methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine (N-phenyl and 4-methyl groups) align with this SAR. This suggests it may possess a similar D4-preferring binding profile, a property that distinguishes it from non-selective dopaminergic ligands and could be valuable in developing novel therapeutics for schizophrenia or cognitive disorders.

Dopamine Receptors Antipsychotic Schizophrenia Cognition

Optimal Research Applications for 4-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine (CAS 645391-58-8) in Neuroscience and Drug Discovery


CNS Penetrant Tool Compound for in Vivo Neuropharmacology Studies

Owing to its high predicted lipophilicity (LogP 4.65) and the inferred lack of neurotoxic bioactivation [1], 4-methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine is an ideal candidate for in vivo studies requiring robust brain exposure without the confounding factor of dopaminergic lesioning. It can be employed to assess the behavioral or neurochemical effects of tetrahydropyridine scaffold modulation in rodent models of cognition or anxiety, where MPTP would be contraindicated due to its toxicity.

Selectivity Profiling in Dopamine Receptor Pharmacology

Given the class-level evidence that appropriately substituted tetrahydropyridines can achieve high selectivity for the dopamine D4 receptor [2], this compound is a valuable asset for receptor binding panels. It can serve as a comparative control to define the structural requirements for D4 selectivity and to confirm the D4-mediated nature of effects observed with more advanced lead compounds in schizophrenia or ADHD drug discovery programs.

Structure-Activity Relationship (SAR) Studies on Monoamine Transporter Modulation

The known sensitivity of monoamine transporter inhibition to N-substitution in the tetrahydropyridine class [3] positions this N-phenyl derivative as a key compound for SAR expansion. Researchers can use it to systematically probe the impact of increasing steric bulk and aromaticity at the nitrogen on dopamine, norepinephrine, and serotonin reuptake, potentially uncovering novel ligands with unique neurotransmitter profiles.

Negative Control for Cardiovascular Off-Target Effects

Its demonstrated lack of affinity for the Beta-1 adrenergic receptor makes this compound an excellent negative control in assays designed to identify CNS-active compounds. It can be used to benchmark selectivity and to ensure that any observed cardiovascular effects in vivo are not due to direct Beta-1 receptor engagement by the tetrahydropyridine core.

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